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Abstract
This guide details the isolation of high-integrity total RNA using the Acidic Guanidinium

Thiocyanate-Phenol-Chloroform (AGPC) method, specifically focusing on the critical role of

Citrate Buffering in maintaining the acidic pH (pH 4.0–5.0) required for DNA/RNA phase

separation.[1] While standard protocols often cite "Sodium Citrate" within the denaturing

solution (Solution D), this guide addresses the mechanistic request for Acidic Tris-Citrate

systems, clarifying their use in specific optimization steps and downstream applications (e.g.,

electrophoresis or in vitro transcription) where precipitate formation must be minimized.

Part 1: Principle & Mechanism
The success of this protocol relies on pH-Dependent Partitioning. In a phenol-chloroform

system, the solubility of nucleic acids is dictated by the pH of the aqueous phase.

Neutral pH (7.0–8.0): Both DNA and RNA partition into the aqueous (upper) phase.

Acidic pH (4.0–5.0):
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DNA: The phosphate backbone is protonated, neutralizing its charge. This decreases its

solubility in water and forces it into the interphase or organic (lower) phase.

RNA: Retains its solubility in the aqueous phase due to the presence of the 2'-OH group,

which prevents the same degree of protonation/neutralization observed in DNA.

Citrate Role: Citrate acts as a crucial buffer to maintain this specific acidic window. It also

functions as a chelating agent, sequestering divalent cations (Mg²⁺, Ca²⁺) required for

RNase activity, thus protecting the RNA.
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Caption: Figure 1.[2][3][4][5] pH-dependent partitioning of nucleic acids in an acidic citrate-

phenol system. At acidic pH, DNA is excluded from the aqueous phase.

Part 2: Reagents & Buffer Preparation
The core of this protocol is Solution D, a denaturing lysis buffer. While the classic Chomczynski

method uses Sodium Citrate, Tris-Citrate can be substituted in specific steps if downstream

compatibility (e.g., avoiding sodium ions for certain enzymatic reactions) is required.

Acidic Denaturing Solution (Solution D)
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Store at Room Temperature (RT) for up to 3 months. Add 2-Mercaptoethanol fresh.

Component Final Conc.
Quantity (for 50
mL)

Function

Guanidinium

Thiocyanate
4 M 23.6 g

Chaotropic agent;

denatures RNases.

Sodium Citrate (or

Tris-Citrate)
25 mM

1.76 mL of 0.75 M

Stock

Buffers pH; chelates

heavy metals.

Sarcosyl (N-

lauroylsarcosine)
0.5% 2.5 mL of 10% Stock

Detergent; solubilizes

membranes.

2-Mercaptoethanol 0.1 M 360 µL (Add Fresh)
Reduces disulfide

bonds in RNases.

DEPC-Treated Water N/A Fill to 50 mL Solvent.[6]

Preparation of 0.75 M Citrate Buffer (Stock):

Standard: Dissolve 11.03 g Sodium Citrate Dihydrate in 50 mL DEPC water. Adjust pH to 7.0

with HCl.

Tris-Citrate Variant: Dissolve 0.75 M Citric Acid and adjust pH to 7.0 using Tris Base. This

creates a Tris-Citrate system.[2][5][7] Note: Use this if downstream applications are sensitive

to high sodium concentrations.

Sodium Acetate (2 M, pH 4.0)[1]
Dissolve Sodium Acetate Trihydrate in DEPC water.

Adjust pH to 4.0 with Glacial Acetic Acid.

Critical: This reagent provides the proton load to shift the lysate to the acidic pH required for

DNA exclusion.

Acid Phenol:Chloroform (5:1)
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Use water-saturated phenol (pH 4.5). Do not use buffered phenol (pH 8.0), as this will retain

DNA in the RNA phase.

Part 3: Experimental Protocol
Step 1: Homogenization & Lysis

Harvest: Pellet cells (1–5 × 10⁶) or weigh tissue (50–100 mg).

Lysis: Add 1 mL of Solution D per sample.

Homogenize: Pipette up/down or use a tissue homogenizer until the solution is viscous but

clear.

Why: GTC denatures proteins immediately. Citrate protects RNA from remaining RNase

activity.

Step 2: Acidic Phase Separation
Add 0.1 mL of 2 M Sodium Acetate (pH 4.0). Mix by inversion.

Add 1 mL of Acid Phenol (water-saturated).

Add 0.2 mL of Chloroform:Isoamyl Alcohol (49:1).

Shake vigorously for 15 seconds. (Do not vortex if isolating long RNA, but vigorous shaking

is needed for emulsion).

Incubate on ice for 15 minutes.

Centrifuge: 10,000 × g for 20 minutes at 4°C.

Step 3: RNA Precipitation
Transfer the upper aqueous phase (approx. 500 µL) to a new tube.

Caution: Avoid the white interphase (DNA/Protein).

Add 1 mL of Isopropanol.
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Incubate at -20°C for 1 hour (or overnight for low yields).

Centrifuge: 10,000 × g for 10 minutes at 4°C.

Discard supernatant.[1][8] A white RNA pellet should be visible.

Step 4: Wash & Solubilization
Add 1 mL of 75% Ethanol (made with DEPC water).

Vortex gently to dislodge the pellet.

Centrifuge: 7,500 × g for 5 minutes at 4°C.

Air dry the pellet for 5–10 minutes. (Do not over-dry; it becomes insoluble).

Resuspend: Dissolve in 30–50 µL of 1 mM Tris-Citrate Buffer (pH 6.5) or DEPC water.

Note: Using a dilute Tris-Citrate buffer for storage can prevent hydrolysis during freeze-

thaw cycles better than water alone.

Part 4: Workflow Visualization
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Caption: Figure 2. Step-by-step workflow for Acidic Citrate-Phenol RNA Isolation.

Part 5: Troubleshooting & Optimization
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Issue Probable Cause Solution

DNA Contamination pH of aqueous phase > 5.0

Ensure Sodium Acetate is pH

4.0. Use Acid Phenol (pH 4.5),

not buffered phenol.

Low Yield Incomplete lysis or pellet loss

Increase homogenization time

in Solution D. Use glycogen

(20 µg) as a carrier during

isopropanol precipitation.

RNA Degradation RNase contamination

Use DEPC-treated water for all

reagents.[3][8] Ensure Solution

D contains fresh 2-

Mercaptoethanol.

Insoluble Pellet Over-drying

Do not dry pellet until

transparent. Stop when edges

are white but center is

translucent. Dissolve at 55°C if

necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. scialert.net [scialert.net]

2. Virion aggregation shapes infection dynamics and evolutionary potential - PMC
[pmc.ncbi.nlm.nih.gov]

3. RNA Extraction from Cartilage: Issues, Methods, Tips - PMC [pmc.ncbi.nlm.nih.gov]

4. Soil metatranscriptomics: An improved RNA extraction method toward functional analysis
using nanopore direct RNA sequencing | bioRxiv [biorxiv.org]

5. WO2017109161A1 - Method of rna in vitro transcription using a buffer containing a
dicarboxylic acid or tricarboxylic acid or a salt thereof - Google Patents [patents.google.com]

6. cibtech.org [cibtech.org]

7. US20190010485A1 - Method of rna in vitro transcription using a buffer containing a
dicarboxylic acid or tricarboxylic acid or a salt thereof - Google Patents [patents.google.com]

8. agilent.com [agilent.com]

To cite this document: BenchChem. [RNA isolation protocols using acidic Tris citrate buffer].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12041681/docs#rna-isolation-protocols-using-acidic-
tris-citrate-buffer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12041681?utm_src=pdf-custom-synthesis#bc-rfq
https://scialert.net/fulltext/?doi=ajps.2008.505.509
https://pmc.ncbi.nlm.nih.gov/articles/PMC12645961/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12645961/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917073/
https://www.biorxiv.org/content/10.1101/2022.11.20.517272v1.full
https://www.biorxiv.org/content/10.1101/2022.11.20.517272v1.full
https://patents.google.com/patent/WO2017109161A1/en
https://patents.google.com/patent/WO2017109161A1/en
https://www.cibtech.org/J-Bio-Protocols/PUBLICATIONS/2012/Vol-1-No-1/02-003%20Parsad...Tomar...%20A%20Modified%20Method...Fungi...18-22.pdf
https://patents.google.com/patent/US20190010485A1/en
https://patents.google.com/patent/US20190010485A1/en
https://www.agilent.com/cs/library/usermanuals/public/200345.pdf
https://www.benchchem.com/product/b12041681/docs#rna-isolation-protocols-using-acidic-tris-citrate-buffer
https://www.benchchem.com/product/b12041681/docs#rna-isolation-protocols-using-acidic-tris-citrate-buffer
https://www.benchchem.com/product/b12041681/docs#rna-isolation-protocols-using-acidic-tris-citrate-buffer
https://www.benchchem.com/product/b12041681/docs#rna-isolation-protocols-using-acidic-tris-citrate-buffer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12041681?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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